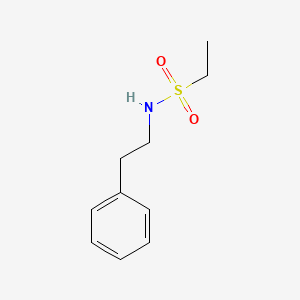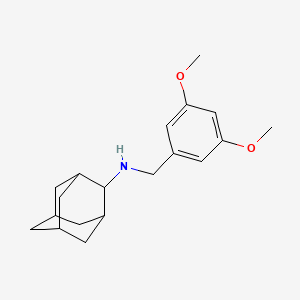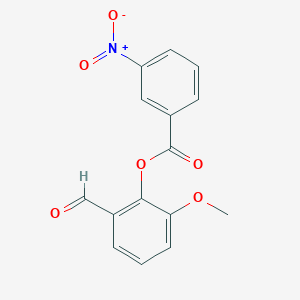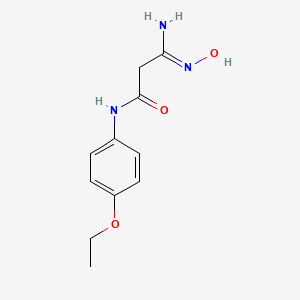
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that promote cell death. In antibacterial activity, this compound disrupts bacterial cell membranes, leading to cell death. In herbicidal activity, this compound inhibits photosynthesis in weeds by disrupting the electron transport chain. In fluorescent probing, this compound exhibits strong fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antibacterial activity, this compound has been shown to exhibit antibacterial activity against various strains of bacteria. In herbicidal activity, this compound has been shown to inhibit the growth of weeds by disrupting their photosynthetic activity. In fluorescent probing, this compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging and detection.
実験室実験の利点と制限
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, strong fluorescence properties, and potential applications in various fields. However, this compound also has limitations, including its toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further studied as an anticancer and antibacterial agent, as well as a potential treatment for other diseases. In agriculture, this compound could be further studied as a herbicide and potential alternative to current herbicides. In materials science, this compound could be further studied as a fluorescent probe and potential component in electronic devices. Additionally, further research could be conducted on the toxicity and environmental impact of this compound.
合成法
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 4-methyl-3-nitroaniline and 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields a yellow solid that can be purified through recrystallization.
科学的研究の応用
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied as an antibacterial agent, as it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In agriculture, this compound has been investigated as a herbicide, as it inhibits the growth of weeds by disrupting their photosynthetic activity. In materials science, this compound has been studied as a fluorescent probe, as it exhibits strong fluorescence properties.
特性
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-7-6-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSBZPVMQIJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)

![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
